molecular formula C15H8BrF4N3O B11063628 4-bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

4-bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

Cat. No.: B11063628
M. Wt: 402.14 g/mol
InChI Key: WSIXYCTZKAVNFC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-1,3-benzodiazol-4-yl]benzamide is an organic compound with significant applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-1,3-benzodiazol-4-yl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzoyl chloride and 2-(trifluoromethyl)-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-1,3-benzodiazol-4-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-1,3-benzodiazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.

    Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-1,3-benzodiazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Another compound with similar structural features but different functional groups.

    4-Bromo-2-(trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in the overall structure.

Uniqueness

4-Bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-1,3-benzodiazol-4-yl]benzamide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H8BrF4N3O

Molecular Weight

402.14 g/mol

IUPAC Name

4-bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

InChI

InChI=1S/C15H8BrF4N3O/c16-7-4-5-8(9(17)6-7)13(24)21-10-2-1-3-11-12(10)23-14(22-11)15(18,19)20/h1-6H,(H,21,24)(H,22,23)

InChI Key

WSIXYCTZKAVNFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Br)F)N=C(N2)C(F)(F)F

Origin of Product

United States

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